molecular formula C13H17NOS B13636065 3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol

3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol

Cat. No.: B13636065
M. Wt: 235.35 g/mol
InChI Key: OULQJUJJUBLCLD-UHFFFAOYSA-N
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Description

3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol is a complex organic compound with the molecular formula C13H17NOS It features a thiophene ring substituted with a piperidin-1-ylmethyl group and a prop-2-yn-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized to introduce the piperidin-1-ylmethyl group.

    Introduction of the Prop-2-yn-1-ol Group: The prop-2-yn-1-ol group is then introduced through a series of reactions, such as alkylation or acylation, followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(Pyridin-3-yl)-2-thienyl)prop-2-yn-1-ol: This compound features a pyridine ring instead of a piperidine ring.

    5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde: This compound has an aldehyde group instead of a prop-2-yn-1-ol group.

Uniqueness

3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

3-[5-(piperidin-1-ylmethyl)thiophen-3-yl]prop-2-yn-1-ol

InChI

InChI=1S/C13H17NOS/c15-8-4-5-12-9-13(16-11-12)10-14-6-2-1-3-7-14/h9,11,15H,1-3,6-8,10H2

InChI Key

OULQJUJJUBLCLD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CS2)C#CCO

Origin of Product

United States

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